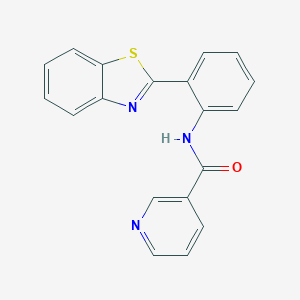![molecular formula C17H14N2O4S2 B283632 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283632.png)
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as M2THPPD, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione reduces inflammation and may have anti-cancer and anti-viral effects.
Biochemical and Physiological Effects
Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the replication of HIV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its high purity and yield, its well-defined chemical structure, and its potential as a therapeutic agent. However, the limitations of using 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to study its potential use in the treatment of Alzheimer's disease. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has neuroprotective effects and may be able to prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-viral effects and may be able to inhibit the replication of SARS-CoV-2, the virus that causes COVID-19. Finally, future studies could focus on improving the solubility and bioavailability of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, in order to increase its potential as a therapeutic agent.
Conclusion
In conclusion, 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory, anti-cancer, and anti-viral properties, and may have potential use in the treatment of various diseases. Future studies could focus on improving the solubility and bioavailability of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, as well as exploring its potential use in the treatment of Alzheimer's disease and viral infections.
Synthesemethoden
The synthesis of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with glacial acetic acid and sodium acetate to obtain 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This synthesis method has been optimized to yield high purity and high yield of 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H14N2O4S2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H14N2O4S2/c1-22-14-8-10(7-12-15(20)18-17(24)19-16(12)21)4-5-13(14)23-9-11-3-2-6-25-11/h2-8H,9H2,1H3,(H2,18,19,20,21,24) |
InChI-Schlüssel |
FVCJMIHDZISFMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=CS3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)